molecular formula C5H12ClNO2S B3007301 (2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 2043769-78-2

(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No. B3007301
CAS RN: 2043769-78-2
M. Wt: 185.67
InChI Key: GCQLYHDANQJFBK-JEDNCBNOSA-N
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Description

“(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride” is an organic compound with the CAS Number: 2043769-78-2 . It’s also known as Methionine sulfoximine chloride. The compound has a molecular weight of 185.67 .


Molecular Structure Analysis

The IUPAC name for this compound is (S)-2-methylthiomorpholine 1,1-dioxide hydrochloride . The InChI code for this compound is 1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 .


Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Oxidation of alkyl-substituted thiomorpholines, including (2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, can lead to the formation of various sulfoxides and sulfones under different conditions, demonstrating their reactivity and potential for forming diverse derivatives (Asinger, Neuray, Wilms, & Saus, 1973).

Stereochemistry and Crystal Structures

  • Research has been conducted on the synthesis and dynamic stereochemistry of N-aryl-substituted thiomorpholine derivatives. Crystal structures of several compounds have been established, providing insights into their molecular configurations and potential applications (Szawkało, Maurin, Pluciński, & Czarnocki, 2015).

Synthesis Techniques

  • Various protocols have been proposed for the synthesis of thiomorpholine derivatives. These methods offer novel and practical approaches for the production of these compounds, highlighting their significance in chemical synthesis (He, Chen, Wang, Ni, & Wang, 2019).

Applications in Medicinal Chemistry

  • Thiomorpholine and its derivatives, including thiomorpholine 1,1-dioxide, are key building blocks in medicinal chemistry research. Some analogs have entered clinical trials, indicating their importance in the development of new pharmaceuticals (Walker & Rogier, 2013).

Luminescent Properties and Electron Transfer

  • Studies on luminescent properties and photo-induced electron transfer of naphthalimide derivatives with piperazine substituent, related to thiomorpholine derivatives, have been conducted. This research is pivotal in understanding the electronic and optical properties of these compounds (Gan, Chen, Chang, & Tian, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

(2S)-2-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQLYHDANQJFBK-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCS1(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCS1(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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